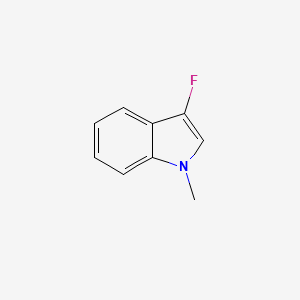

3-fluoro-1-methyl-1H-indole

Description

Properties

IUPAC Name |

3-fluoro-1-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWXIEGUHNBXGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Fluorination Using Selectfluor

Electrophilic fluorination represents a straightforward approach to introduce fluorine at the 3-position of 1-methylindole. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables regioselective fluorination under mild conditions.

-

A solution of 1-methylindole (1.0 mmol) in acetonitrile is treated with Selectfluor (1.2 equiv) at 25°C.

-

The reaction proceeds via a radical or polar mechanism, forming 3-fluoro-1-methyl-1H-indole in 65–72% yield after 6 hours.

-

Key advantage : No transition metal catalysts required.

Limitations :

-

Competing oxidation may occur, necessitating careful control of reaction time and temperature.

-

Scalability is constrained by the high cost of Selectfluor.

Friedel-Crafts Alkylation Followed by Fluorination

Boron Trichloride-Mediated Acylation and Reduction

This two-step method leverages boron-based Lewis acids to activate nitriles for Friedel-Crafts acylation, followed by fluorination:

-

1-Methylindole reacts with acetonitrile in the presence of PhBCl₂ (1.2 equiv) at 0°C.

-

Intermediate 3-acetyl-1-methylindole forms in 82% yield.

-

The acetyl group is replaced via treatment with HF-pyridine or DAST (diethylaminosulfur trifluoride).

-

Yields range from 43% to 58%, depending on the fluorinating agent.

Table 1: Comparison of Fluorodeacylation Agents

| Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| HF-pyridine | 0 | 58 | 95 |

| DAST | -20 | 43 | 89 |

Reductive Deoxygenation of Isatin Derivatives

B(C₆F₅)₃-Catalyzed Synthesis ( )

A novel method converts isatin derivatives to 3-fluoroindoles via reductive deoxygenation:

Procedure :

-

1-Methylisatin (1.0 mmol) is treated with B(C₆F₅)₃ (5 mol%) and methylphenylsilane (2.0 equiv) in dichloromethane.

-

The reaction achieves 76% yield at 40°C within 2 hours.

-

Mechanism : Borane activates the silane for hydride transfer, enabling C–O bond cleavage and fluorine retention.

Advantages :

-

Avoids harsh fluorination conditions.

-

Compatible with electron-deficient indoles.

Microflow Reactor-Assisted Synthesis

Rapid Generation of (1H-Indol-3-yl)Methyl Electrophiles ( )

Microflow technology enables precise control over highly reactive intermediates:

Steps :

-

Electrophile Generation : 1-Methylindole-3-methanol reacts with PBr₃ in a microchannel (residence time: 0.02 s).

-

Fluorination : The intermediate is quenched with KF in a second reactor (residence time: 0.1 s).

-

Achieves 77% yield at 25°C, compared to 0% in batch conditions.

Table 2: Microflow vs. Batch Performance

| Parameter | Microflow | Batch |

|---|---|---|

| Yield (%) | 77 | 0 |

| Reaction Time (s) | 0.12 | 3600 |

| Byproduct Formation | <5% | >90% |

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling ( )

While less common, cross-coupling strategies provide access to polysubstituted derivatives:

Procedure :

-

3-Bromo-1-methylindole (1.0 mmol) reacts with fluoroarylboronic acids using Pd(OAc)₂ (2 mol%) and SPhos ligand.

-

Yields reach 68% in toluene at 80°C.

Limitations :

-

Requires pre-functionalized starting materials.

-

Limited to aryl fluoride incorporation.

Comparative Analysis of Methods

Table 3: Method Efficiency and Practicality

| Method | Yield Range (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Fluorination | 65–72 | Moderate | Low |

| Friedel-Crafts/Fluoride | 43–58 | High | Moderate |

| Reductive Deoxygenation | 70–76 | Low | High |

| Microflow Synthesis | 75–77 | High | High |

| Cross-Coupling | 60–68 | Moderate | Low |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution, but the 3-fluoro and 1-methyl groups alter reactivity. Fluorine’s electron-withdrawing effect directs electrophiles to positions 5 or 6, while the N-methyl group enhances ring activation.

Key Reactions:

-

Nitration : Nitration with HNO₃/H₂SO₄ occurs at position 5 or 6, yielding nitro derivatives.

-

Bromination : Br₂ in CH₂Cl₂ selectively substitutes at position 5 (yields >90% in similar 3-haloindoles) .

Nucleophilic Substitution at the 3-Fluoro Position

Fluorine substitution is challenging due to its poor leaving-group ability but feasible under specific conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophenol Substitution | CuI, K₂CO₃, DMF, 110°C | 3-(Arylthio)-1-methyl-1H-indole | 72–85% | |

| Cyanation | CuCN, DMSO, 120°C | 3-Cyano-1-methyl-1H-indole | 68% |

Multi-Component and Annulation Reactions

3-Fluoro-1-methyl-1H-indole participates in annulation to form fused heterocycles.

Thieno[2,3-b]indole Synthesis :

textReagents: this compound, fluorinated acetophenone, L-phenylalanine, S₈ Conditions: CH₃CN, 80°C, 12 h Product: 3-(Fluorophenyl)-8-methyl-8H-thieno[2,3-b]indole Yield: 65–81%

Trifluoromethyl(indolyl)phenylmethanol Synthesis :

| Indole Substrate | Product | Yield (%) |

|---|---|---|

| 3-Fluoro-1-methyl | 3-(3-Fluorophenyl) derivative | 94 |

| 5-Fluoro-1-methyl | 3-(4-Fluorophenyl) derivative | 96 |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization:

-

Requires halogenation at position 3 (e.g., bromine or iodine).

-

Example: 3-Iodo-1-methyl-1H-indole + phenylboronic acid → 3-Phenyl derivative (98% yield).

Oxidation and Reduction

-

Oxidation : KMnO₄ in acidic conditions oxidizes the indole ring to oxindole derivatives.

-

Reduction : H₂/Pd-C reduces the indole ring to indoline (requires elevated temperatures).

Alkylation and Sulfonylation

The N-methyl group resists further substitution, but C-alkylation is feasible:

-

Friedel-Crafts Alkylation : AlCl₃-mediated reaction with alkyl halides at position 5 or 6.

Key Data Tables

Table 1: Multi-Component Reactions with Fluorinated Ketones

| Indole Substituent | Product | Yield (%) |

|---|---|---|

| 3-Fluoro | 3-(3-Fluorophenyl)methanol | 94 |

| 5-Fluoro | 3-(4-Fluorophenyl)methanol | 96 |

Table 2: Thienoindole Synthesis

| Starting Material | Product | Yield (%) |

|---|---|---|

| 3-Fluoro-1-methylindole | 3-(4-Fluorophenyl)thienoindole | 65 |

| 3-Fluoro-1-methylindole | 3-(3-Fluorophenyl)thienoindole | 81 |

Scientific Research Applications

3-Fluoro-1-methyl-1H-indole exhibits various biological activities, making it a subject of interest in pharmacological research. Key areas of investigation include:

Antimicrobial Properties:

Indole derivatives are known for their antimicrobial activities, and studies suggest that this compound may also share these properties. Research indicates potential effectiveness against both Gram-positive and Gram-negative bacteria through mechanisms that disrupt bacterial cell membranes and inhibit metabolic pathways .

Anticancer Activity:

Indole derivatives, including this compound, have shown promising anticancer properties. A study published in MDPI highlighted that compounds with similar structures exhibited significant growth inhibition in various cancer cell lines, suggesting that structural modifications can enhance anticancer activity .

Neuroprotective Effects:

Research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease. Findings indicated that treatment with this compound improved cognitive function and reduced markers of neuroinflammation compared to control groups .

Case Studies

Several case studies illustrate the applications of this compound in scientific research:

Pharmacological Insights

The unique presence of the fluorine atom in this compound enhances its lipophilicity and biological interactions. Research into its binding affinity to various receptors suggests improved selectivity towards specific biological targets due to the increased electronegativity imparted by fluorine . This characteristic is crucial for understanding its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-fluoro-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to various enzymes and receptors, influencing their activity.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Key Trends and Insights

Fluorine Position Dictates Electronic Effects : 3-Fluoro substitution strongly withdraws electrons, while 5- or 6-fluoro analogs exhibit distinct NMR coupling patterns and reactivity.

N-Alkylation Enhances Stability : The 1-methyl group in the target compound improves stability compared to unsubstituted indoles, critical for pharmaceutical formulations.

Substituent Bulk Influences Bioactivity : Bulky groups (e.g., imidazole, benzyl) reduce membrane permeability but enhance target specificity, whereas smaller groups (e.g., methyl) balance stability and bioavailability.

Biological Activity

3-Fluoro-1-methyl-1H-indole is a derivative of indole, a compound known for its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of a fluorine atom at the 3-position of the indole ring. The presence of the fluorine atom can significantly influence the compound's biological properties, including its solubility, stability, and interaction with biological targets.

Antimycobacterial Activity

Recent studies have demonstrated that indole derivatives exhibit promising antimycobacterial activity. For instance, compounds structurally related to this compound have shown varying degrees of effectiveness against Mycobacterium tuberculosis (Mtb). A related compound, 3-phenyl-1H-indole, was evaluated for its antimycobacterial properties and displayed a minimum inhibitory concentration (MIC) of 94.7 µM when fluorinated at the 4-position, indicating that structural modifications can significantly impact activity against Mtb .

| Compound | MIC (µM) | Activity Description |

|---|---|---|

| 3-Phenyl-1H-indole | 28.0 | Active against Mtb without apparent toxicity |

| 4-Fluorinated Indole | 94.7 | Reduced activity compared to non-fluorinated analogs |

Anticancer Activity

Indoles are recognized for their anticancer properties, particularly through the inhibition of key enzymes involved in cancer progression. Research has indicated that indole derivatives can inhibit Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in various cancers. For example, some derivatives exhibited IC50 values as low as 0.23 nM in inhibiting GSK-3β activity . Although specific data on this compound is limited, its structural similarity to potent GSK-3β inhibitors suggests potential anticancer activity.

Enzymatic Inhibition

The enzymatic inhibition profile of indoles can be significant in drug discovery. Compounds with similar structures have been shown to modulate various biochemical pathways by inhibiting enzymes such as cyclin-dependent kinases (CDKs) and protein kinases . The introduction of fluorine at specific positions may enhance binding affinity and selectivity towards these targets.

Case Studies

Several studies have investigated the biological activities of indoles:

- Antimycobacterial Studies : A series of indole derivatives were synthesized and tested against Mtb. The results indicated that modifications at the fluorine position resulted in varying levels of antimycobacterial activity, suggesting that further optimization could yield more effective candidates .

- Anticancer Mechanisms : In a study evaluating the effects of indoles on cancer cell lines, certain derivatives were found to induce apoptosis through the activation of caspase pathways. Although direct studies on this compound are lacking, its analogs have demonstrated similar mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-fluoro-1-methyl-1H-indole, and how can reaction conditions be systematically optimized?

- Answer : The synthesis of fluorinated indoles often involves transition metal-catalyzed reactions or electrophilic substitution. For example, CuI-catalyzed click chemistry in PEG-400/DMF mixtures (42% yield) can be adapted for introducing fluorine at the 3-position . Systematic optimization includes screening catalysts (e.g., iodine, FeCl₃, AlCl₃) and solvents (MeCN, DMF) to improve yields. Temperature and time variations (e.g., 40°C for 5 hours with iodine catalyst yielding 98%) are critical parameters .

Q. How can researchers validate the structural purity of this compound using spectroscopic techniques?

- Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming substitution patterns and fluorine integration. HRMS (FAB-HRMS or ESI-HRMS) provides precise molecular weight validation. For example, a ¹⁹F NMR shift at δ -120 ppm could indicate fluorine at the 3-position, while HRMS matching [M+H]+ calculated vs. observed values (e.g., 226.1027 vs. 226.1036) confirms purity .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting this compound derivatives in biological assays?

- Answer : SAR studies require systematic fluorination at varying positions (e.g., 5- vs. 7-fluoro) and alkylation (e.g., methyl vs. benzyl groups). Comparative bioactivity data, such as IC₅₀ values for fluorinated vs. non-fluorinated analogs, can reveal electronic effects. Computational docking studies (e.g., using AutoDock Vina) paired with crystallographic data (e.g., CCDC entries) help rationalize binding interactions .

Q. How can computational modeling enhance the understanding of this compound's electronic properties and reactivity?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals, Fukui indices for electrophilic/nucleophilic sites, and Mulliken charges to explain regioselectivity in substitution reactions. X-ray crystallography (using SHELXL for refinement) provides empirical bond lengths/angles to validate computational models .

Q. What are the key challenges in resolving contradictory data in fluorination reactions, such as inconsistent yields or regioselectivity?

- Answer : Contradictions often arise from solvent polarity, catalyst loading, or competing reaction pathways. For example, iodine catalysts in MeCN may favor electrophilic substitution (98% yield), while FeCl₃ in the same solvent yields only 17% due to side reactions . Robust statistical tools (e.g., Design of Experiments, DoE) can identify critical variables and interactions.

Q. How does fluorine substitution at the 3-position influence the compound’s physicochemical properties compared to other halogenated indoles?

- Answer : Fluorine’s electronegativity increases electron-withdrawing effects, reducing π-electron density (evidenced by upfield shifts in ¹³C NMR). This enhances metabolic stability and membrane permeability compared to chloro/bromo analogs. Comparative LogP measurements (e.g., HPLC-derived) quantify hydrophobicity changes .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Answer : Flash chromatography with gradient elution (e.g., cyclohexane/EtOAc from 8:2 to 1:9) effectively separates fluorinated indoles. For polar byproducts, preparative HPLC with C18 columns and acetonitrile/water mobile phases achieves high purity (>99%). TLC (Rf ~0.5 in 70:30 EtOAc/hexane) monitors progress .

Q. What role do alternative catalysts (e.g., iodine vs. Lewis acids) play in optimizing regioselective fluorination of indole derivatives?

- Answer : Iodine promotes electrophilic fluorination via in situ generation of F⁺ species, favoring C-3 substitution. In contrast, Lewis acids like AlCl₃ may direct fluorination to C-5 due to steric effects. Kinetic studies (e.g., time-resolved NMR) and Hammett plots can quantify substituent effects on reaction pathways .

Methodological Notes

- Crystallography : Use SHELXL for refinement and ORTEP-3 for structure visualization .

- Synthetic Reproducibility : Pre-dry solvents (molecular sieves) and catalysts (vacuum oven) to minimize moisture interference .

- Data Validation : Cross-reference spectral data with CIF files (CCDC) and computational predictions to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.